molecular formula C12H10N4O2S B2584091 6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1325303-58-9

6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2584091
CAS No.: 1325303-58-9
M. Wt: 274.3
InChI Key: BWMYFQFKHSLLFY-UHFFFAOYSA-N
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Description

6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that combines the structural features of thiazole, pyridine, and pyrimidine. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with the reaction of thiazole or thiazolidine derivatives with pyridine derivatives under specific conditions to form the fused thiazolo[4,5-d]pyrimidine scaffold . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as high-throughput screening and computational chemistry are employed to refine the synthetic process and identify the most efficient pathways .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific combination of structural features, which confer distinct pharmacological properties and synthetic versatility. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .

Biological Activity

6-Ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a compound of increasing interest due to its diverse biological activities. This article reviews the synthesis, biological profiles, and potential therapeutic applications of this compound based on recent research findings.

  • Chemical Name : this compound
  • Molecular Formula : C12H10N4O2S
  • CAS Number : 1325303-58-9

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of thiazole and pyrimidine rings. Recent studies have optimized synthetic pathways to improve yield and purity.

Anticancer Activity

Research indicates that compounds with thiazole and pyrimidine moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : A series of thiazolo-pyrimidine derivatives were evaluated for their cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The results demonstrated that modifications on the pyridine ring significantly enhanced cytotoxicity (IC50 values ranging from 10 µM to 30 µM) .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties:

  • Antimicrobial Efficacy : In vitro studies showed that derivatives of thiazolo-pyrimidines possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis:

  • Inhibition Studies : Compounds in this class showed high affinity for DHFR with inhibition constants in the low micromolar range. This suggests potential applications in treating diseases where folate metabolism is disrupted .

Structure-Activity Relationship (SAR)

The biological activity of 6-Ethyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine derivatives can be influenced by various substituents on the pyridine and thiazole rings:

SubstituentEffect on Activity
Ethyl GroupEnhances lipophilicity and potentially increases membrane permeability
Halogen SubstituentsCan increase potency against specific cancer cell lines
Aromatic GroupsOften linked to improved cytotoxicity due to enhanced interaction with biological targets

Case Studies

  • Cytotoxicity Against Cancer Cells : A study involving a library of thiazolo-pyrimidines found that compounds bearing electron-withdrawing groups on the pyridine ring exhibited superior cytotoxicity against MCF-7 cells compared to those with electron-donating groups .
  • Antimicrobial Testing : Another investigation revealed that specific derivatives showed significant antibacterial activity against resistant strains of E. coli and S. aureus with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .

Properties

IUPAC Name

6-ethyl-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-2-16-11(17)10-9(14-12(16)18)8(15-19-10)7-5-3-4-6-13-7/h3-6H,2H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMYFQFKHSLLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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